n-Methyldicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyldicarbonimidic diamide is a chemical compound with the molecular formula C3H7N3O2 It is known for its applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethylamine hydrochloride and dicyano diamide. The reactions are typically carried out at elevated temperatures (120-140°C) and may involve the use of microwave irradiation for enhanced efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with dimethylamine hydrochloride and dicyano diamide yields metformin hydrochloride .
Wissenschaftliche Forschungsanwendungen
n-Methyldicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Methyldicarbonimidic diamide involves its interaction with specific molecular targets and pathways. For example, in the case of metformin hydrochloride, the compound exerts its effects by inhibiting hepatic glucose production and improving insulin sensitivity . The molecular targets involved include enzymes and receptors related to glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
n-Methyldicarbonimidic diamide can be compared with other similar compounds, such as:
N,N-dimethylimidodicarbonimidic diamide: This compound is also used in the synthesis of metformin hydrochloride and has similar chemical properties.
N,N′-bis(dipp)-phenanthrene-9,10-diimine: This compound is used in the synthesis of Mg-Mg bonded compounds and has different applications in chemistry.
N,N′-bis(dipp)-o-phenylenediamine: This compound is used in the synthesis of Mg-Mg bonded compounds and has unique properties compared to this compound.
Eigenschaften
Molekularformel |
C3H8N4O |
---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
carbamimidoyl N'-methylcarbamimidate |
InChI |
InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7) |
InChI-Schlüssel |
FJBRHAVATZPXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)OC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.